molecular formula C5H10O2 B569622 Pivalic-d6 Acid CAS No. 95926-89-9

Pivalic-d6 Acid

Cat. No. B569622
CAS RN: 95926-89-9
M. Wt: 108.17
InChI Key: IUGYQRQAERSCNH-WFGJKAKNSA-N
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Description

Pivalic acid, also known as 2,2-Dimethylpropanoic acid, is a carboxylic acid . It has a molecular formula of C5H10O2, an average mass of 102.132 Da, and a mono-isotopic mass of 102.068077 Da .


Synthesis Analysis

Pivalic acid is prepared on a commercial scale by hydrocarboxylation of isobutene via the Koch reaction . This reaction requires an acid catalyst such as hydrogen fluoride . tert-Butyl alcohol and isobutyl alcohol can also be used in place of isobutene . In bacteria, one of the possible biosynthetic pathways may proceed analogously with the frequently described biosynthesis of branched amino acids .


Molecular Structure Analysis

According to Density Functional Theory (DFT) computations, the Pivalic acid molecule has an equilibrium structure of Cs symmetry . The theoretical and experimental IR-spectra are satisfactorily agreed .


Chemical Reactions Analysis

Pivalic acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions . It is also employed as a co-catalyst in some palladium-catalyzed C-H functionalization reactions .


Physical And Chemical Properties Analysis

Pivalic acid has a density of 1.0±0.1 g/cm3, a boiling point of 166.2±8.0 °C at 760 mmHg, and a vapor pressure of 0.9±0.6 mmHg at 25°C . It also has an enthalpy of vaporization of 44.4±6.0 kJ/mol, a flash point of 68.3±9.8 °C, and an index of refraction of 1.420 .

Scientific Research Applications

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

Field:

Analytical Chemistry

Summary:

Pivalic-d6 Acid is sometimes used as an internal chemical shift standard for NMR spectra of aqueous solutions. While DSS (2,2-dimethyl-2-silapentane-5-sulfonate) is more commonly used for this purpose, the minor peaks from protons on the three methylene bridges in DSS can be problematic. Pivalic-d6 Acid provides a cleaner and simpler singlet peak at approximately 1.08 ppm in the ^1H NMR spectrum at 25 °C and neutral pH .

Experimental Procedure:

Results:

The use of Pivalic-d6 Acid as an internal standard allows accurate determination of chemical shifts in NMR spectra, aiding in the identification and quantification of other compounds.

2. Catalysis in Organic Synthesis

Field:

Organic Chemistry

Summary:

Pivalic-d6 Acid has been employed as a mild and sterically hindered carboxylic proton donor in various organic reactions. One notable application is its assistance in the Biginelli reaction , a multicomponent one-pot reaction for synthesizing dihydropyrimidinones and their derivatives. These compounds have diverse biological activities and are relevant in medicinal chemistry .

Experimental Procedure:

Results:

The Biginelli reaction yields dihydropyrimidinones efficiently, making it a valuable method for accessing biologically active compounds.

3. Rhodium-Catalyzed C–H Bond Activation

Field:

Inorganic Chemistry

Summary:

Density functional theory computations have revealed that Pivalic-d6 Acid assists in the C–H bond activation mechanism during the rhodium-catalyzed formation of α-branched amines. The Cp*RhCl+ cation, formed in situ, acts as the active catalyst in this process .

Experimental Procedure:

Results:

The presence of Pivalic-d6 Acid enhances the formation of α-branched amines, providing insights into catalytic pathways.

4. Gas-Liquid-Liquid Reaction Engineering

Field:

Chemical Engineering

Summary:

The Koch synthesis of Pivalic Acid, using sulfuric acid as a catalyst, serves as a model system for studying mass transfer and mixing effects in gas-liquid-liquid reaction systems. Pivalic Acid is a key intermediate in this process .

Experimental Procedure:

Results:

Understanding the impact of mass transfer and mixing in this system contributes to optimizing industrial processes.

5. Solvent-Free Synthesis of Dihydropyrimidinones

Summary:

Pivalic-d6 Acid has been utilized in solvent-free conditions for the efficient one-pot synthesis of dihydropyrimidinones via the Biginelli reaction. The reaction proceeds smoothly, providing access to biologically relevant compounds .

Experimental Procedure:

Safety And Hazards

Pivalic acid is harmful if swallowed and in contact with skin . It causes severe skin burns and eye damage . It is advised to wear protective gloves, clothing, eye protection, and face protection when handling Pivalic acid . In case of contact, immediately wash with plenty of soap and water .

Future Directions

Pivalic acid assisted C–H bond activation catalyzed by Cp*Rh complexes has been studied for the formation of α-branched amines with C–C and C–N bond couplings . This research could open new avenues for the use of Pivalic acid in the synthesis of complex organic molecules .

properties

CAS RN

95926-89-9

Product Name

Pivalic-d6 Acid

Molecular Formula

C5H10O2

Molecular Weight

108.17

IUPAC Name

3,3,3-trideuterio-2-methyl-2-(trideuteriomethyl)propanoic acid

InChI

InChI=1S/C5H10O2/c1-5(2,3)4(6)7/h1-3H3,(H,6,7)/i1D3,2D3

InChI Key

IUGYQRQAERSCNH-WFGJKAKNSA-N

SMILES

CC(C)(C)C(=O)O

synonyms

2-Methyl-2-(methyl-d3)-propanoic-3,3,3-d3 Acid;  2,2-Dimethylpropanoic-d6 Acid;  2,2,2-Trimethylacetic-d6 Acid;  2,2-Dimethylpropanoic-d6 Acid;  2,2-Dimethylpropionic-d6 Acid;  Neopentanoic-d6 Acid;  Neovaleric-d6 Acid;  Trimethylacetic-d6 Acid;  Trimethylme

Origin of Product

United States

Synthesis routes and methods I

Procedure details

For the purpose of improving catalytic activity, regio and enantio selectivities, various additives other than water may be added to the reaction system. For example, presence of phosphorus compounds, e.g., triethylphosphine oxide, triphenylphosphine oxide, tributylphosphine oxide, triethyl phosphite, tributyl phosphite, and triphenyl phosphite; or carboxylic acids, e.g., acetic acid, propionic acid and pivalic acid, in the reaction system gives rise to no interference with the reaction.
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Synthesis routes and methods II

Procedure details

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